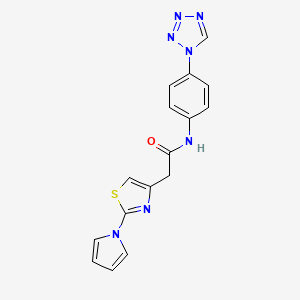
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H13N7OS and its molecular weight is 351.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide is a complex organic compound characterized by its unique structural features, including a pyrrole ring, a thiazole moiety, and a tetrazole group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology, cardiology, and antimicrobial therapy.
Structural Overview
The molecular formula of the compound is C15H16N6OS, with a molecular weight of approximately 344.39 g/mol. The presence of multiple heterocycles suggests diverse biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole and tetrazole rings are known to play critical roles in modulating biological pathways, which may lead to therapeutic effects against various diseases.
Anticancer Activity
Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant anticancer properties. For instance:
- In vitro studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- IC50 values for related thiazole derivatives have been reported as low as 1.61 µg/mL, indicating potent cytotoxicity against specific cancer cell lines, such as HT-29 and Jurkat cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiazoles are frequently associated with antimicrobial effects due to their ability to disrupt microbial cell functions:
- Case studies have demonstrated that thiazole-containing compounds can inhibit bacterial growth and biofilm formation.
- Research has identified structure-activity relationships (SAR) that enhance the antimicrobial efficacy of these compounds by modifying substituents on the thiazole ring .
Cardiotonic Effects
Recent studies have explored the cardiotonic properties of related compounds featuring tetrazole groups:
- A series of tetrazole derivatives were evaluated for their ability to inhibit phosphodiesterase (PDE) enzymes, crucial for cardiac function. One derivative exhibited an IC50 value of 0.24 µM against PDE3A, suggesting strong cardiotonic potential .
Summary of Biological Activities
Case Studies
- Anticancer Research : A study on a related thiazole derivative showed significant inhibition of tumor growth in xenograft models, highlighting the therapeutic potential in oncology.
- Cardiac Function Studies : In vivo experiments demonstrated improved cardiac contractility in animal models treated with tetrazole derivatives, suggesting a pathway for developing new heart failure therapies.
科学研究应用
Anticonvulsant Activity
Research indicates that thiazole derivatives, including those similar to the compound , exhibit significant anticonvulsant properties. For instance, a study highlighted the synthesis of thiazole-linked compounds that demonstrated protection in electroshock seizure tests, suggesting that modifications to the thiazole structure can enhance anticonvulsant efficacy .
Antitumor Activity
Thiazole derivatives have been investigated for their anticancer properties. A notable case study involved the synthesis of thiazole-pyridine hybrids that showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One specific hybrid demonstrated better efficacy than standard treatments like 5-fluorouracil, indicating the potential of thiazole-containing compounds in cancer therapy .
Cardiovascular Applications
Compounds similar to 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide have been explored for their cardiotonic effects. A study on thiazole derivatives revealed their ability to inhibit phosphodiesterase enzymes, which play a critical role in cardiac function regulation. These findings suggest that thiazole-based compounds could be developed as novel cardiotonic agents .
Synthesis and Evaluation
A series of novel thiazole derivatives were synthesized and evaluated for their biological activities. Among these, specific compounds exhibited high potency against various targets, demonstrating the importance of structural modifications in enhancing therapeutic efficacy .
Comparative Studies
In comparative studies involving multiple thiazole derivatives, certain analogs showed superior activity profiles against standard drugs used in epilepsy and cancer treatment. For example, a derivative with a specific substitution pattern on the phenyl ring showed enhanced anticonvulsant effects compared to other tested compounds .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7OS/c24-15(9-13-10-25-16(19-13)22-7-1-2-8-22)18-12-3-5-14(6-4-12)23-11-17-20-21-23/h1-8,10-11H,9H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSLHCUWVCNULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













